molecular formula C30H48O5 B1149157 Uncaric acid CAS No. 123135-05-7

Uncaric acid

Cat. No.: B1149157
CAS No.: 123135-05-7
M. Wt: 488.69912
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Uncaric acid, also known as 2,3-dihydroxy-3-methyl-2-butenoic acid, is a naturally-occurring organic acid found in fruits, vegetables, and some grains. It is a key component of the Krebs cycle, a biochemical pathway that is essential to the production of energy in cells. This compound is also a precursor for the synthesis of other molecules, including fatty acids, amino acids, and vitamins. In addition, it plays a role in the regulation of cellular metabolism, and has been linked to a wide range of biological processes such as cell growth and differentiation.

Scientific Research Applications

  • Epileptic Seizures and Neuronal Health :

    • Uncaria rhynchophylla and its major component rhynchophylline showed effectiveness in reducing epileptic seizures in rats treated with kainic acid. This effect was attributed to the regulation of Toll-like receptor and neurotrophin signaling pathways, leading to the downregulation of IL-1β and brain-derived neurotrophic factor expressions (Ho et al., 2014).
    • Another study confirmed Uncaria rhynchophylla's efficacy in reducing seizures and associated superoxide anions, JNK phosphorylation, and NF-kappaB activation (Hsieh et al., 2009).
  • Anti-inflammatory and Immunomodulatory Properties :

    • Uncaria tomentosa showed potential in reducing bronchial hyperresponsiveness and inflammation in an asthma model. It demonstrated the ability to inhibit pro-inflammatory cytokines production both in vitro and in vivo (Azevedo et al., 2018).
  • Cancer Cell Inhibition :

    • Certain triterpenes isolated from Uncaria macrophylla demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role in cancer treatment (Sun et al., 2012).
  • Neurological Effects :

    • Indole alkaloids from Uncaria rhynchophylla were found to inhibit neural stem cell proliferation, which indicates a need for caution in its use due to potential neural toxicity (Wei et al., 2017).
  • Antioxidant Effects :

    • Choto-san, containing Uncaria sinensis, demonstrated protective effects against free radical-induced lysis of rat red blood cells, indicating its antioxidant properties (Sekiya et al., 2002).
  • Pharmacological Diversity :

    • A comprehensive review of Uncaria species highlighted their significance in traditional medicine and their rich alkaloid, terpene, and flavonoid content. This underscores their broad pharmacological potential, particularly in areas of immunomodulation, anti-inflammation, and vascular health (Heitzman et al., 2005).

Mechanism of Action

Uncaric acid is a triterpene found in Uncaria tomentosa, a plant native to Central and South America, commonly known as cat’s claw . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, and antiviral activities .

Target of Action

This compound has been found to interact with the angiotensin-converting enzyme-2 (ACE-2) receptor, which is a key component in the entry of certain viruses, including SARS-CoV-2, into host cells . It binds at the ASP30 residue of ACE-2 through a hydrogen bonding with one of its hydroxyl groups .

Mode of Action

The mode of action of this compound involves its interaction with the ACE-2 receptor. By binding to this receptor, this compound may potentially inhibit the entry of viruses into host cells . Additionally, it has been proposed that this compound may inhibit Cγ1 phospholipase, leading to the translocation of Bcl-2 and Bax family proteins to mitochondria, resulting in the release of the c cytochrome, leading to caspase-9 and -3 activation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to viral entry into host cells and apoptosis. By binding to the ACE-2 receptor, this compound may interfere with the ability of viruses to enter host cells . Furthermore, by influencing the translocation of Bcl-2 and Bax family proteins and the subsequent release of c cytochrome, this compound may trigger apoptosis, a form of programmed cell death .

Pharmacokinetics

Uncaria tomentosa, the plant from which this compound is derived, is most frequently used and prepared in traditional medicine as an aqueous extraction in hot water of the inner bark or the root bark, or macerated in an alcoholic beverage .

Result of Action

The result of this compound’s action may include potential antiviral effects, particularly against viruses that use the ACE-2 receptor for entry into host cells . Additionally, by triggering apoptosis, this compound may contribute to the elimination of infected or abnormal cells .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the chemical composition of Uncaria tomentosa, including the concentration of this compound, may vary depending on the collection site and the period of the year in which it was collected

Biochemical Analysis

Biochemical Properties

Uncaric acid interacts with various biomolecules in biochemical reactions. It has been found to have anti-HIV-1, HRV 1B, and SNV activity . This suggests that this compound may interact with enzymes and proteins involved in viral replication and infection .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to have anti-inflammatory, antioxidant, antibacterial, and antiviral activities . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of this compound remain to be fully elucidated.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature and does not easily volatilize . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGOJQJBPLCRQP-HUVCIBQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Uncaric acid acts as a competitive inhibitor of KYN-3-H. [] This means it competes with the enzyme's natural substrate, L-kynurenine, for binding at the active site. By inhibiting KYN-3-H, this compound prevents the conversion of L-kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. This inhibition could potentially shift the balance within the kynurenine pathway, reducing the production of neurotoxic metabolites and promoting the formation of neuroprotective compounds.

A: While a specific molecular formula and weight aren't provided in the provided research excerpts, this compound is classified as a ursane-type triterpenoid. [] Further structural insights could be obtained through comprehensive spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

A: Research indicates this compound is a potent KYN-3-H inhibitor with a Kic value of 0.023 ± 0.002 μM. [] This signifies a strong binding affinity to the enzyme and potent inhibition at low concentrations. Further investigations using cell-based assays would be valuable in evaluating the compound's effectiveness in a biological context.

A: Yes, research has identified several other triterpenes with KYN-3-H inhibitory activity. Notably, 24-oxofriedelan-29-oic acids and celastrol have shown promising results. [] Structure-activity relationship (SAR) studies suggest the triterpene skeleton, functional groups, and ring conformations play crucial roles in their inhibitory activity. [] Further research exploring these structural features could lead to the development of even more potent and selective KYN-3-H inhibitors.

A: The kynurenine pathway is increasingly recognized as a key player in various neurological conditions. By inhibiting KYN-3-H, this compound holds promise for modulating this pathway and potentially mitigating neurotoxic effects. [] This therapeutic potential warrants further investigation through in vivo studies using animal models of neuroinflammation and neurodegeneration.

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